Fmoc-D-Gln-OPfp: A Comprehensive Technical Guide for Advanced Peptide Synthesis
Fmoc-D-Gln-OPfp: A Comprehensive Technical Guide for Advanced Peptide Synthesis
Introduction: The Strategic Advantage of Activated Esters in Peptide Chemistry
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, purity, and minimization of side reactions is paramount. The choice of protecting groups and activation strategies for incoming amino acids plays a pivotal role in achieving these objectives. Among the arsenal of tools available to the modern peptide chemist, pre-activated amino acid derivatives offer a significant advantage by streamlining the coupling process and enhancing reaction kinetics. This guide provides an in-depth technical exploration of Nα-(9-Fluorenylmethoxycarbonyl)-D-glutamine pentafluorophenyl ester (Fmoc-D-Gln-OPfp), a key building block for the incorporation of D-glutamine in peptide sequences.
The use of the Fmoc protecting group is a cornerstone of modern SPPS, prized for its base-lability which allows for orthogonal deprotection strategies. The focus of this guide, however, is the pentafluorophenyl (PFP) ester, a highly effective activating group for the carboxyl moiety of the amino acid. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. This high reactivity translates into rapid and efficient peptide bond formation, often minimizing the need for additional coupling reagents and reducing the risk of side reactions.[1]
This guide will delve into the specific physical and chemical properties of Fmoc-D-Gln-OPfp, provide a detailed experimental protocol for its application in SPPS, and discuss the underlying chemical principles that make it a valuable tool for researchers, scientists, and drug development professionals.
Physicochemical Properties of Fmoc-D-Gln-OPfp
A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its successful application. The following table summarizes the key properties of Fmoc-D-Gln-OPfp.
| Property | Value | Source(s) |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-D-glutamine pentafluorophenyl ester | [1][2] |
| Synonyms | Fmoc-D-glutamine pentafluorophenyl ester | [1] |
| CAS Number | 200622-33-9 | [1] |
| Molecular Formula | C26H19F5N2O5 | [1][2] |
| Molecular Weight | 534.43 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals | Inferred from similar compounds |
| Melting Point | Not explicitly available in the searched literature. | |
| Optical Rotation | Not explicitly available in the searched literature. | |
| Solubility | While specific quantitative data is not readily available, Fmoc-amino acid-OPfp esters are generally soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4] The related compound, Fmoc-Gln(Trt)-OPfp, is described as "clearly soluble" in DMF. | |
| Density | 1.45 g/cm³ | [1] |
| Boiling Point | 717.926 °C at 760 mmHg | [1] |
| Refractive Index | 1.573 | [1] |
| Storage Conditions | -15°C | [1] |
The Chemistry of Pentafluorophenyl Esters in Peptide Coupling
The efficacy of Fmoc-D-Gln-OPfp in peptide synthesis stems from the chemical properties of the pentafluorophenyl ester. The PFP group is an excellent leaving group, facilitating the nucleophilic acyl substitution reaction that forms the peptide bond.
// Nodes Fmoc_D_Gln_OPfp [label="Fmoc-D-Gln-OPfp", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Resin [label="H₂N-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Bond_Formation [label="Peptide Bond Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupled_Product [label="Fmoc-D-Gln-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; PFP_leaving_group [label="Pentafluorophenol (leaving group)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Fmoc_D_Gln_OPfp -> Peptide_Bond_Formation [label="Reacts with"]; Peptide_Resin -> Peptide_Bond_Formation; Peptide_Bond_Formation -> Coupled_Product [label="Forms"]; Peptide_Bond_Formation -> PFP_leaving_group [label="Releases"]; } dot Caption: Reaction mechanism of Fmoc-D-Gln-OPfp in peptide synthesis.
The key advantages of using a pre-activated pentafluorophenyl ester like Fmoc-D-Gln-OPfp include:
-
Rapid Coupling Kinetics: The high reactivity of the PFP ester leads to faster reaction times compared to many in-situ activation methods.[5]
-
Reduced Racemization: The mild reaction conditions and rapid coupling help to minimize the risk of racemization, which is a critical consideration for maintaining the stereochemical integrity of the peptide.[5]
-
Avoidance of Coupling Reagents: The use of a pre-activated ester can eliminate the need for carbodiimide-based or other coupling reagents at the coupling step, thereby preventing the formation of related byproducts such as N-acylurea.
-
Suitability for Difficult Couplings: PFP esters can be particularly effective for sterically hindered amino acids or for sequences prone to aggregation.
Experimental Protocol: Solid-Phase Peptide Synthesis using Fmoc-D-Gln-OPfp
This section provides a detailed, step-by-step protocol for the incorporation of a D-glutamine residue into a growing peptide chain on a solid support using Fmoc-D-Gln-OPfp.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-D-Gln-OPfp
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Workflow Diagram:
// Nodes Start [label="Start:\nFmoc-Peptide-Resin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="2. Washing\n(DMF, DCM, MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="3. Coupling\n(Fmoc-D-Gln-OPfp in DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="4. Washing\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End:\nFmoc-D-Gln-Peptide-Resin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; } dot Caption: SPPS workflow for incorporating Fmoc-D-Gln-OPfp.
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the Fmoc-protected peptide-resin in the synthesis vessel.
-
Add sufficient DCM to swell the resin and agitate for 30 minutes.
-
Drain the DCM and wash the resin three times with DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature. The progress of the deprotection can be monitored by observing the release of the fluorenyl group, which has a strong UV absorbance.
-
Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.
-
-
Coupling of Fmoc-D-Gln-OPfp:
-
Dissolve Fmoc-D-Gln-OPfp (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution of Fmoc-D-Gln-OPfp to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.
-
Rationale: The use of an excess of the activated amino acid drives the reaction to completion. DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the coupling reaction.[3]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted Fmoc-D-Gln-OPfp and the pentafluorophenol byproduct.
-
-
Confirmation of Coupling (Optional):
-
A small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and thus a successful coupling.
-
The resulting Fmoc-D-Gln-peptide-resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain further.
Trustworthiness and Self-Validation
The protocol described above incorporates self-validating steps to ensure the integrity of the synthesis. The use of the Kaiser test at critical junctures (after deprotection and after coupling) provides a qualitative assessment of the reaction's progress. A positive Kaiser test (deep blue color) after deprotection confirms the availability of the free amine for the subsequent coupling step. Conversely, a negative Kaiser test after the coupling with Fmoc-D-Gln-OPfp indicates that the reaction has proceeded to completion. This in-process monitoring is crucial for troubleshooting and ensuring the synthesis of the desired high-purity peptide.
Conclusion: A Potent Tool for Peptide Chemists
Fmoc-D-Gln-OPfp stands out as a highly efficient and reliable building block for the incorporation of D-glutamine in solid-phase peptide synthesis. Its pre-activated nature, facilitated by the pentafluorophenyl ester, offers rapid coupling kinetics and a reduced propensity for side reactions, contributing to the synthesis of high-purity peptides.[5] The straightforward protocol and the inherent advantages of this reagent make it an invaluable asset for researchers and scientists engaged in peptide chemistry, from basic research to the development of novel peptide-based therapeutics. By understanding the fundamental principles of its reactivity and adhering to validated protocols, peptide chemists can confidently leverage the power of Fmoc-D-Gln-OPfp to construct complex and challenging peptide sequences.
References
-
Aapptec Peptides. (n.d.). Fmoc-D-Gln-OPfp [200622-33-9]. Retrieved from [Link]
-
Brittain, W. D. G., & Coxon, C. R. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chembiochem, 22(23), 3297-3315. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
American Peptide Company. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
